molecular formula C13H19N B13275854 N-(Hex-5-en-2-yl)-3-methylaniline

N-(Hex-5-en-2-yl)-3-methylaniline

Cat. No.: B13275854
M. Wt: 189.30 g/mol
InChI Key: YOFMCXRWJCKGJL-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-3-methylaniline is an organic compound that belongs to the class of anilines It features a hex-5-en-2-yl group attached to the nitrogen atom of a 3-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-3-methylaniline can be achieved through several methods. One common approach involves the reductive amination of 3-methylaniline with hex-5-en-2-one. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation is a preferred method due to its scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

N-(Hex-5-en-2-yl)-3-methylaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-3-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Hex-5-en-2-yl)aniline
  • N-(Hex-5-en-2-yl)-2-methylaniline
  • N-(Hex-5-en-2-yl)-4-methylaniline

Uniqueness

N-(Hex-5-en-2-yl)-3-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-3-methylaniline

InChI

InChI=1S/C13H19N/c1-4-5-8-12(3)14-13-9-6-7-11(2)10-13/h4,6-7,9-10,12,14H,1,5,8H2,2-3H3

InChI Key

YOFMCXRWJCKGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)CCC=C

Origin of Product

United States

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